molecular formula C14H9F4N3O2S B4499879 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide

4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide

Cat. No.: B4499879
M. Wt: 359.30 g/mol
InChI Key: LTKMUCJCHFJWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability, lipophilicity, and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds with enhanced properties.

Scientific Research Applications

4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its stability and biological activity.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its chemical stability and ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing lipophilicity and facilitating interactions with hydrophobic pockets. The benzimidazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is unique due to the combination of the trifluoromethyl group, benzimidazole ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N3O2S/c15-8-1-4-10(5-2-8)24(22,23)21-9-3-6-11-12(7-9)20-13(19-11)14(16,17)18/h1-7,21H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKMUCJCHFJWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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